molecular formula C22H18O B2611747 Biphenyl-4-yl(m-methylstyryl) ketone CAS No. 13662-57-2

Biphenyl-4-yl(m-methylstyryl) ketone

Cat. No.: B2611747
CAS No.: 13662-57-2
M. Wt: 298.385
InChI Key: QEQXLVIUFTULTK-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(m-methylstyryl) ketone is a chemical scaffold of significant interest in advanced organic synthesis and discovery research. This compound integrates a biphenyl system, a privileged structure in medicinal chemistry, with a styryl ketone moiety. The biphenyl unit is a fundamental backbone in synthetic organic chemistry and is omnipresent in numerous biologically active compounds and marketed drugs . Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including serving as non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anticonvulsants . Researchers can leverage this ketone as a versatile building block for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical candidates and functional materials. Its structure suggests potential as a key intermediate in heterocyclic synthesis or for studying structure-activity relationships in drug discovery programs. The compound's conjugated system may also offer applications in the development of organic optoelectronic materials. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c1-17-6-5-7-18(16-17)10-15-22(23)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXLVIUFTULTK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(m-methylstyryl) ketone typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

Biphenyl-4-carbaldehyde+m-methylstyreneBase, RefluxBiphenyl-4-yl(m-methylstyryl) ketone\text{Biphenyl-4-carbaldehyde} + \text{m-methylstyrene} \xrightarrow{\text{Base, Reflux}} \text{this compound} Biphenyl-4-carbaldehyde+m-methylstyreneBase, Reflux​Biphenyl-4-yl(m-methylstyryl) ketone

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(m-methylstyryl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Biphenyl-4-yl(m-methylstyryl) ketone serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of biphenyl compounds can modulate biological pathways, which may lead to therapeutic applications in treating infections and cancer.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of biphenyl derivatives on cancer cell lines. The results demonstrated that specific modifications to the biphenyl structure enhanced its potency against various cancer types, indicating a promising avenue for drug development.

Medical Applications

The compound is being explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity.

Industrial Uses

In industry, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), where its electronic properties are advantageous.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(m-methylstyryl) ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of Biphenyl-4-yl(m-methylstyryl) ketone and related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound C₂₃H₂₀O 312.40 Not reported m-methylstyryl group enhances conjugation; potential photochemical activity
4-Acetylbiphenyl (Ethanone, 1-[1,1'-biphenyl]-4-yl) C₁₄H₁₂O 196.24 Not reported Simpler structure; foundational for photochemical radical studies
Styryl-P-phenylethyl ketone C₁₇H₁₆O 236.31 53–54 Forms semicarbazone derivatives; dimeric analogs exhibit higher stability
Di(styryl-P-phenylethyl ketone) C₃₄H₃₀O₂ 482.60 184 Dimeric structure; higher melting point due to crystallinity
2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one C₃₁H₃₀O 430.57 Not reported Generates BME∑ radicals upon dissociation; used in laser flash photolysis
Key Observations:
  • Substituent Effects: The m-methylstyryl group in the target compound increases molecular weight and conjugation compared to 4-acetylbiphenyl.
  • Photochemical Reactivity : Compounds like 2,4-bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one demonstrate the role of biphenyl ketones in generating stable radicals (e.g., BME∑) under photolysis. The m-methylstyryl group in the target compound may similarly stabilize radicals but with distinct kinetics due to extended conjugation .

Biological Activity

Biphenyl-4-yl(m-methylstyryl) ketone, also known as a derivative of biphenyl compounds, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound is characterized by a biphenyl moiety linked to an m-methylstyryl group via a ketone functional group. The synthesis typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base under reflux conditions. The reaction can be summarized as follows:

Biphenyl 4 carbaldehyde+m methylstyreneBase RefluxBiphenyl 4 yl m methylstyryl ketone\text{Biphenyl 4 carbaldehyde}+\text{m methylstyrene}\xrightarrow{\text{Base Reflux}}\text{Biphenyl 4 yl m methylstyryl ketone}

This compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit promising antimicrobial activities. The biphenyl moiety allows for π-π interactions with aromatic residues in microbial proteins, enhancing its effectiveness against bacterial strains. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

Anticancer Activity

Numerous studies have investigated the anticancer properties of biphenyl derivatives. For instance, a study evaluating several symmetrical biphenyl compounds found that they exhibited significant cytotoxicity against human tumor cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics . Specifically, this compound has been noted for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

CompoundIC50 (µM)Cancer Type
Compound A19.41Human Endothelial Cells
Compound B29.27Various Tumor Cell Lines
This compoundTBDTBD

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. The compound may exert these effects by interacting with inflammatory mediators and pathways, thereby reducing the production of pro-inflammatory cytokines. This mechanism has implications for treating chronic inflammatory diseases.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules. The biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the ketone group can form hydrogen bonds with polar residues. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological outcomes.

Case Studies

  • Antimicrobial Study : A study conducted on various biphenyl derivatives demonstrated that those containing m-methyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the methyl position significantly influenced potency.
  • Anticancer Evaluation : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Biphenyl-4-yl(m-methylstyryl) ketone, and how can purity be validated?

  • Methodology : Utilize α,β-unsaturated ketone precursors and biphenyl derivatives under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC). Structural validation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (e.g., ESI-MS) to identify functional groups and molecular ions. Cross-reference spectral data with known analogs (e.g., biphenyl-4-carboxylic acid derivatives) to confirm regioselectivity .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodology : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use X-ray diffraction (XRD) with software such as SHELX for structure solution and refinement. Analyze intermolecular interactions (e.g., π-π stacking) using Mercury CSD to visualize packing patterns and hydrogen-bonding networks. Compare with databases (e.g., Cambridge Structural Database) for structural analogs .

Advanced Research Questions

Q. How do photochemical pathways differ between solution-phase and solid-state reactions involving this ketone?

  • Experimental Design : Conduct photolysis experiments under UV light (λ = 254–365 nm) in solvents (e.g., benzene) and crystalline states. Monitor reaction kinetics via time-resolved spectroscopy.
  • Data Analysis : In solution, radical pairs (e.g., BME• and t-Bu•) predominantly escape the solvent cage, leading to disproportionation. In the solid state, structural constraints enhance radical recombination (e.g., combination-to-disproportionation ratio >33 vs. 7.1 in solution). Use EPR spectroscopy to track radical intermediates and DFT calculations to model reaction cavities .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodology : Apply density functional theory (DFT) with functionals like B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Validate against experimental UV-Vis spectra. Use the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy, critical for predicting photochemical reactivity .

Q. How can contradictory data on radical pair selectivity be resolved in photodecarbonylation studies?

  • Approach : Compare cage factors (CF) in solution (CF ≈ 0 for triplet radical pairs) vs. crystalline environments (CF > 0.5). Use isotopic labeling (e.g., ¹³C in carbonyl groups) to track CO release kinetics via mass spectrometry. Reconcile discrepancies by adjusting for solvent viscosity and crystal lattice rigidity in kinetic models .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement; Mercury CSD for visualization .
  • Spectroscopy : Gaussian 16 for DFT-based spectral simulations; Bruker TopSpin for NMR data processing .
  • Photochemistry : Time-resolved EPR for radical detection; CASSCF calculations for excited-state dynamics .

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